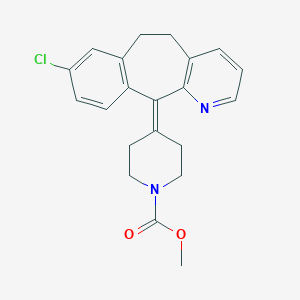

Desloratadine N-Carboxylic Acid Methyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2/c1-26-21(25)24-11-8-14(9-12-24)19-18-7-6-17(22)13-16(18)5-4-15-3-2-10-23-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGUGVYFFYZHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Desloratadine N-Carboxylic Acid Methyl Ester

Introduction

Desloratadine, the major active metabolite of the second-generation antihistamine loratadine, is a potent and selective peripheral H1-receptor antagonist.[1] It is widely prescribed for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria.[1][2][3] Unlike its predecessor, desloratadine exhibits a superior binding affinity for the H1 receptor and a favorable safety profile, notably lacking sedative effects due to its limited ability to cross the blood-brain barrier.[1][4]

In the realm of pharmaceutical analysis and quality control, the synthesis and characterization of related substances and potential impurities are of paramount importance. Desloratadine N-Carboxylic Acid Methyl Ester, also identified as the methyl analogue of loratadine or a desloratadine methyl ester impurity, is a key derivative in this context.[5] Its availability as a reference standard is crucial for the development of robust analytical methods to ensure the purity and quality of desloratadine active pharmaceutical ingredients (APIs) and formulated products.

This in-depth technical guide provides a detailed exposition of a viable and scientifically grounded synthetic pathway for this compound. The narrative is structured to not only delineate the experimental protocols but also to elucidate the underlying chemical principles and rationale that govern the selection of reagents and reaction conditions, reflecting a field-proven approach to synthetic organic chemistry.

Strategic Overview of the Synthesis

The synthesis of this compound is most logically approached as a two-stage process. The first stage involves the preparation of the core scaffold, desloratadine, from a commercially available and widely used precursor, loratadine. The second stage is the targeted functionalization of the secondary amine on the piperidine ring of desloratadine to yield the desired N-methyl carbamate.

This strategy is predicated on the well-established chemistry of both loratadine and desloratadine, ensuring a reproducible and scalable synthesis. The hydrolysis of the ethyl carbamate group of loratadine to yield desloratadine is a standard and high-yielding transformation.[6][7][8] Subsequently, the reaction of the resulting secondary amine with methyl chloroformate provides a direct and efficient route to the target molecule. This acylation reaction is analogous to the final step in the synthesis of loratadine itself, where ethyl chloroformate is used.[9]

Caption: High-level overview of the two-stage synthesis pathway.

Stage 1: Preparation of Desloratadine via Hydrolysis of Loratadine

The foundational step in this synthesis is the generation of the desloratadine nucleus. While several synthetic routes to desloratadine exist, the hydrolysis of loratadine is a common and efficient method, particularly when loratadine is readily available.[6][8] This process involves the cleavage of the ethyl carbamate group from the piperidine nitrogen.

Causality in Experimental Design

The choice of a strong base, such as sodium hydroxide, in a mixed aqueous-alcoholic solvent system is a deliberate one.[6][8] The alcohol (e.g., ethanol) serves to solubilize the organic substrate, loratadine, while the aqueous hydroxide provides the nucleophile (hydroxide ion) necessary for the saponification of the carbamate ester. The elevated temperature accelerates the rate of this typically slow reaction. The use of a significant molar excess of the base ensures the reaction proceeds to completion.

Experimental Protocol: Hydrolysis of Loratadine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine loratadine (1.0 equivalent) with a 1:4 (v/v) mixture of purified water and absolute ethanol.[9]

-

Addition of Base: To this suspension, add sodium hydroxide (approximately 20 equivalents) and stir to initiate dissolution.[9]

-

Reaction Conditions: Heat the reaction mixture to reflux under an inert nitrogen atmosphere and maintain this temperature for 8-24 hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).[6][8]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A significant amount of solid precipitate should form. Concentrate the solution under reduced pressure to further encourage precipitation.[9]

-

Purification: Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield crude desloratadine. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of toluene and methyl isobutyl ketone.[7]

Stage 2: Synthesis of this compound

With the desloratadine precursor in hand, the final step is the introduction of the N-carboxylic acid methyl ester group. This is achieved through a nucleophilic acyl substitution reaction between the secondary amine of desloratadine and methyl chloroformate.

Causality in Experimental Design

This reaction is analogous to the industrial synthesis of loratadine, where desloratadine's N-methylated precursor is reacted with ethyl chloroformate.[10][11] The reaction is typically carried out in an aprotic solvent, such as toluene or dichloromethane, to prevent unwanted side reactions of the highly reactive methyl chloroformate with the solvent. The inclusion of a non-nucleophilic organic base, like diisopropylethylamine, or an inorganic base is crucial to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the desloratadine starting material, which would render it non-nucleophilic and halt the reaction. The reaction temperature is moderately elevated to ensure a reasonable reaction rate without promoting decomposition.

Experimental Protocol: Carbomethoxylation of Desloratadine

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve desloratadine (1.0 equivalent) and a non-nucleophilic base such as diisopropylethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent like toluene.

-

Reagent Addition: While stirring the solution, slowly add methyl chloroformate (1.1-1.5 equivalents) at room temperature. An exotherm may be observed.

-

Reaction Conditions: After the addition is complete, heat the mixture to a temperature of 60-75°C and maintain for 1-2 hours, or until the reaction is complete as determined by TLC or HPLC analysis.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and quench by adding water. Adjust the pH of the aqueous layer to between 5.0 and 5.5 with a dilute acid (e.g., 5% HCl).

-

Extraction and Purification: Separate the organic phase, wash it with water and brine, and then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. The residue can be purified by recrystallization from a suitable solvent, such as isopropyl ether or acetonitrile, to afford this compound with high purity.

Quantitative Data and Physicochemical Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Loratadine | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[6][12]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | C₂₂H₂₃ClN₂O₂ | 382.88 |

| Desloratadine | 8-chloro-6,11-dihydro-11-(piperidin-4-ylidene)-5H-benzo[6][12]cyclohepta[1,2-b]pyridine | C₁₉H₁₉ClN₂ | 310.82 |

| This compound | Methyl 4-(8-chloro-5,6-dihydro-11H-benzo[6][12]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate [5] | C₂₁H₂₁ClN₂O₂ | 368.86 |

Note: The expected yield for the hydrolysis of loratadine is typically high, often exceeding 70-90%.[6][8] The yield for the final carbomethoxylation step is anticipated to be comparable to that of loratadine synthesis from its precursor, which is also generally high.

Visualizing the Synthesis Pathway

The following diagram illustrates the chemical transformations involved in the synthesis of this compound from loratadine.

Caption: Detailed reaction scheme for the synthesis pathway.

Conclusion

The synthesis of this compound is a critical process for the analytical support of desloratadine production. The outlined two-stage pathway, commencing with the hydrolysis of loratadine followed by the carbomethoxylation of the resulting desloratadine, represents a robust and efficient strategy. The experimental protocols provided are grounded in established chemical principles and analogous industrial processes, ensuring a high degree of confidence in their successful implementation. By understanding the causality behind each experimental choice, researchers and drug development professionals can effectively troubleshoot and optimize this synthesis to produce high-purity reference material essential for maintaining the quality and safety of desloratadine-based medicines.

References

- (Reference details for a general organic chemistry textbook or relevant review on antihistamine synthesis - to be added based on a broader liter

- (Reference details for a publication on the importance of impurity reference standards in pharmaceuticals - to be added for context)

-

PubChem. (n.d.). Desloratadine. National Center for Biotechnology Information. Retrieved from [Link]

-

Veeprho. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2005). US20050203116A1 - Desloratadine salts, process for their synthesis and pharmaceutical compositions thereof.

- Google Patents. (2007). US20070060756A1 - Process for the preparation of desloratadine.

- Google Patents. (2009). CN113004245B - Preparation method of desloratadine.

-

Mayo Clinic. (2025). Desloratadine (Oral Route). Retrieved from [Link]

-

WebMD. (2024). Desloratadine (Clarinex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

-

Berger, W. E. (2001). Desloratadine: a new, nonsedating, oral antihistamine. Journal of Allergy and Clinical Immunology, 107(5), S423-S429. Retrieved from [Link]

- Google Patents. (2009). US20090005567A1 - Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo (5,6)-cyclohepta-(1,2b) -pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine).

-

Google Patents. (2004). EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[6][12]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). Retrieved from

Sources

- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Desloratadine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Desloratadine (Clarinex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Desloratadine: A new, nonsedating, oral antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. US20050203116A1 - Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 7. US20070060756A1 - Process for the preparation of desloratadine - Google Patents [patents.google.com]

- 8. CN113004245B - Preparation method of desloratadine - Google Patents [patents.google.com]

- 9. Desloratadine synthesis - chemicalbook [chemicalbook.com]

- 10. US20090005567A1 - Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo (5,6)-cyclohepta-(1,2b) -pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]

- 11. EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]

- 12. jocpr.com [jocpr.com]

"Desloratadine N-Carboxylic Acid Methyl Ester" chemical properties

An In-Depth Technical Guide to the Chemical Properties of Desloratadine N-Carboxylic Acid Methyl Ester

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 165740-03-4). As a key derivative and impurity of Desloratadine, the active metabolite of Loratadine, this compound is of significant interest to researchers, analytical scientists, and professionals in drug development and quality control.[1][2] This document details its chemical identity, physicochemical properties, a proposed synthesis pathway, and robust methodologies for its analytical characterization, including HPLC and spectroscopic techniques. The guide is structured to provide not only data but also the scientific rationale behind the presented protocols, reflecting an approach grounded in expertise and practical application.

Chemical Identity and Physicochemical Properties

This compound, also known as N-Methoxycarbonyl Desloratadine or the Methyl Analogue of Loratadine, is a derivative of the second-generation antihistamine, Desloratadine.[1][3] Its structure is characterized by the addition of a methoxycarbonyl group to the piperidine nitrogen of the Desloratadine core. This modification significantly alters its physicochemical properties compared to the parent amine.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | Methyl 4-(8-chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [1][5] |

| Synonyms | N-Methoxycarbonyl Desloratadine, Desloratadine Methyl Ester Impurity, Methyl Analogue of Loratadine | [1][3] |

| CAS Number | 165740-03-4 | [1][2][6] |

| Molecular Formula | C₂₁H₂₁ClN₂O₂ | [2][5][6][7] |

| Molecular Weight | 368.86 g/mol | [2][5][6][7] |

| Predicted pKa | 4.27 ± 0.20 | [2] |

| Predicted XLogP3 | 4.8 | [5] |

| SMILES | COC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | [5][6] |

| InChIKey | XTGUGVYFFYZHSJ-UHFFFAOYSA-N | [5] |

Solubility and Stability Profile

The parent compound, Desloratadine, is described as slightly soluble in water but very soluble in organic solvents like ethanol and propylene glycol.[8][9] The transformation of the secondary amine in Desloratadine (which can be protonated to enhance water solubility) to a tertiary carbamate in the N-Carboxylic Acid Methyl Ester derivative is expected to decrease its aqueous solubility, particularly in acidic media.

From a stability perspective, Desloratadine is known to be susceptible to degradation, particularly when formulated with acidic excipients, which can lead to the formation of impurities like N-formyldesloratadine.[10] The N-methoxycarbonyl group of the title compound is a carbamate, which can be susceptible to hydrolysis under strong acidic or, more commonly, strong basic conditions, which would cleave the group to regenerate the parent Desloratadine. Therefore, pH control is critical when handling this compound in solution to prevent degradation.

Synthesis and Purification

The synthesis of this compound is not a primary metabolic pathway but is relevant for the preparation of analytical reference standards. The most direct and logical synthetic route involves the N-acylation of Desloratadine.

Rationale for Synthesis Pathway

The secondary amine on the piperidine ring of Desloratadine is a nucleophile that can readily react with an acylating agent like methyl chloroformate. This reaction forms a stable carbamate linkage. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is required to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing the formation of the Desloratadine hydrochloride salt, which would be unreactive. An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal as it readily dissolves the reactants without participating in the reaction.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Preparation: To a solution of Desloratadine (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of Desloratadine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add triethylamine (1.5 eq). Cool the mixture to 0°C in an ice bath.

-

Reaction: Add methyl chloroformate (1.2 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C. The formation of a white precipitate (triethylammonium chloride) may be observed.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the Desloratadine starting material is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.

Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is the standard for analyzing Desloratadine and its related impurities.[11][12] The N-Carboxylic Acid Methyl Ester is more nonpolar than Desloratadine and will thus have a longer retention time on a C18 column under typical RP-HPLC conditions.

Protocol: Analytical RP-HPLC

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic mixture of Methanol:Water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 10-20 µg/mL.[11][12]

-

Expected Outcome: A sharp, single peak with a retention time greater than that of a Desloratadine standard run under the same conditions, confirming the increased lipophilicity of the molecule. Purity can be assessed by peak area percentage.

Spectroscopic Analysis (Expected Data)

While specific experimental spectra are not publicly cataloged, the structure of this compound allows for the confident prediction of its key spectroscopic features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The most definitive signal would be a sharp singlet integrating to three protons at approximately δ 3.7-3.8 ppm, corresponding to the methyl ester (-OCH₃) group. Other signals would include complex multiplets for the aromatic protons (δ 7.0-8.5 ppm) and the aliphatic protons on the piperidine and cyclohepta rings (δ 2.0-4.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A characteristic peak in the downfield region, around δ 155 ppm, would confirm the presence of the carbamate carbonyl carbon (N-C=O). A signal around δ 53 ppm would correspond to the methyl ester carbon (-OCH₃).

-

FTIR (Fourier-Transform Infrared Spectroscopy): The most prominent feature would be a strong carbonyl (C=O) stretching vibration for the carbamate group, expected around 1700-1710 cm⁻¹. This is distinct from any amide or ketone functionalities and absent in the parent Desloratadine spectrum.

-

MS (Mass Spectrometry): Under electrospray ionization (ESI) conditions, the compound would show a strong protonated molecular ion peak [M+H]⁺ at m/z corresponding to its molecular weight plus a proton (approx. 369.13). The characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak about one-third the intensity of the M peak) would also be observed.

Structural Relationship and Pharmaceutical Relevance

This compound is structurally related to both Desloratadine and its prodrug, Loratadine. Loratadine is the N-Carboxylic Acid Ethyl Ester of Desloratadine. Therefore, the title compound is the methyl analogue. This relationship is crucial for understanding its potential presence in drug synthesis and degradation pathways.

While Desloratadine's primary metabolic pathway involves N-glucuronidation by UGT2B10 followed by hydroxylation, the N-Carboxylic Acid Methyl Ester is not a known human metabolite.[13][14] Its relevance is primarily as a process-related impurity or a synthetic derivative used as a reference standard in quality control assays for Loratadine and Desloratadine drug products.

Caption: Structural relationships between Loratadine, Desloratadine, and its methyl ester derivative.

Conclusion

This compound is a well-defined chemical entity whose properties are dictated by the N-methoxycarbonyl group on the piperidine moiety. While not a human metabolite, its role as a potential impurity and analytical reference standard makes a thorough understanding of its chemical properties, synthesis, and characterization essential for pharmaceutical scientists. The protocols and expected data outlined in this guide provide a robust framework for the synthesis, identification, and purity assessment of this important compound, ensuring the quality and safety of Desloratadine-based therapeutics.

References

-

Veeprho. This compound | CAS 165740-03-4. [Link]

-

Wikipedia. Desloratadine. [Link]

-

Agrawal, B. et al. (2008). Pharmacology of desloratadine: Special characteristics. ResearchGate. [Link]

-

Medicine.com (2020). Desloratadine: Dosage, Mechanism/Onset of Action, Half-Life. [Link]

-

PubChem. This compound. [Link]

-

Kozma, S. et al. (2008). Adult and paediatric poor metabolisers of desloratadine: an assessment of pharmacokinetics and safety. PubMed. [Link]

-

Kazmi, F. et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. PubMed. [Link]

-

Sari, Y. et al. (2019). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. National Institutes of Health. [Link]

-

Singh, P. & Dhakarey, R. (2009). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. ResearchGate. [Link]

-

Sari, Y. et al. (2019). (PDF) Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. ResearchGate. [Link]

- Google Patents. (2021).

- Google Patents. (2007).

- Google Patents. (2007).

-

PubChem. N-Methyldesloratadine. [Link]

-

PubChem. Desloratadine. [Link]

-

Pharmaffiliates. Desloratadine-impurities. [Link]

-

Parmar, U. & Patel, S. (2017). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology. [Link]

-

Singh, P. & Dhakarey, R. (2009). synthesis of 2- and 4-carboxylic acid derivatives of loratadine and desloratadine. Rasayan Journal of Chemistry. [Link]

-

Patel, K. et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

-

Various Authors. (2020). Synthesis of anti-allergic drugs. RSC Publishing. [Link]

-

Parmar, U. & Patel, S. (2017). Analytical Method Development and Validation of Desloratadine Tablet. ResearchGate. [Link]

-

Polkovnikova, Y. et al. (2023). Physical-chemical and thermal studies of solid dispersions of desloratadine. Polkovnikova. [Link]

-

Karljikovic-Rajic, K. et al. (2003). Solubility—pH profile of loratadine and desloratadine. ResearchGate. [Link]

-

BioOrganics. This compound. [Link]

-

Sriram, D. et al. (2012). Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo[4][5] Cyclohepta [1, 2b] Pyridene-11(6H)-one from Loratadine. Science Alert. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Page loading... [wap.guidechem.com]

- 3. BioOrganics [bioorganics.biz]

- 4. medicine.com [medicine.com]

- 5. This compound | C21H21ClN2O2 | CID 18337336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Desloratadine | 100643-71-8 [chemicalbook.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

- 13. Desloratadine - Wikipedia [en.wikipedia.org]

- 14. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

"Desloratadine N-Carboxylic Acid Methyl Ester" CAS number 165740-03-4

An In-Depth Technical Guide to Desloratadine N-Carboxylic Acid Methyl Ester (CAS: 165740-03-4)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 165740-03-4), a critical reference standard in the pharmaceutical analysis of Desloratadine. As a known impurity and synthetic derivative of Desloratadine, understanding its physicochemical properties, synthesis, and analytical characterization is paramount for researchers, quality control scientists, and drug development professionals. This document delves into detailed, field-proven methodologies for its synthesis and analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide emphasizes the causal reasoning behind experimental choices, ensuring protocols are robust and self-validating. It serves as an authoritative resource for laboratories involved in the quality control and regulatory submission of Desloratadine-containing drug products.

Introduction and Context

Overview of Desloratadine: The Parent API

Desloratadine is a second-generation, tricyclic H1-receptor inverse agonist with a selective and peripheral antagonist action.[1][2] It is the primary active metabolite of loratadine and is widely used for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria.[1][3][4] A key advantage of Desloratadine is its non-sedating profile, as it does not readily cross the blood-brain barrier, thus avoiding central nervous system effects like drowsiness.[2][3] Its long-lasting effect allows for once-daily dosing, improving patient compliance.[2]

The Significance of Impurity Profiling in Pharmaceuticals

In pharmaceutical development and manufacturing, the identification and control of impurities are mandated by regulatory agencies worldwide. Impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Impurity profiling—the process of identifying and quantifying all potential impurities in a drug substance—is therefore a critical component of Quality by Design (QbD) and Good Manufacturing Practices (GMP). This process relies on the availability of highly characterized reference standards for each potential impurity.

This compound: A Key Reference Standard

This compound is identified as a significant process-related impurity and derivative of Desloratadine.[5][6][7][8] It is not a known human metabolite of Desloratadine but can arise during synthesis or as a degradation product.[1][3][9] Its structure is characterized by the addition of a methyl carboxylate group to the nitrogen atom of the piperidine ring. The availability of this compound as a pure, well-characterized reference standard is essential for developing and validating analytical methods capable of detecting and quantifying its presence in batches of Desloratadine active pharmaceutical ingredient (API) and finished drug products.

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing appropriate analytical and handling procedures.

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-(8-chloro-5,6-dihydrobenzo[10][11]cyclohepta[2,4-b]pyridin-11-ylidene)piperidine-1-carboxylate | [7][10] |

| Synonyms | Methyl Analogue of Loratadine, Desloratadine Methyl Ester Impurity, Loratadine Impurity 30 | [7][12] |

| CAS Number | 165740-03-4 | [5][11][13] |

| Molecular Formula | C₂₁H₂₁ClN₂O₂ | [5][11][13] |

| Molecular Weight | 368.86 g/mol | [11][13] |

| Appearance | White to Pale Red Solid | [13][14] |

| Melting Point | 151 - 153 °C | [13][14][15] |

| Solubility | Slightly soluble in Chloroform and Methanol | [13][14] |

| Storage | -20°C Freezer | [14][15] |

Synthesis and Purification

Rationale for Synthesis

While this compound is available commercially as a reference standard, an in-house synthesis may be required for obtaining larger quantities for extensive analytical method development, forced degradation studies, or as a starting material for other derivatives. The described synthesis provides a reliable pathway to high-purity material.

Synthetic Pathway: N-Carboxymethylation of Desloratadine

The most direct and logical pathway for synthesizing the title compound is the reaction of Desloratadine with methyl chloroformate. This is a classic Schotten-Baumann reaction applied to a secondary amine.

-

Causality: The secondary amine on the piperidine ring of Desloratadine is nucleophilic. It readily attacks the electrophilic carbonyl carbon of methyl chloroformate. The reaction requires a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion. Dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and readily dissolves the reactants.

Detailed Experimental Protocol (Synthesis)

-

Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve Desloratadine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base is added first to ensure any trace acid is neutralized and to prepare the reaction for HCl quenching.

-

Reagent Addition: Add methyl chloroformate (1.1 equivalents) dropwise to the cooled, stirring solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1N HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove residual acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Workflow Diagram: Synthesis

Caption: Synthetic workflow for N-Carboxymethylation of Desloratadine.

Purification Protocol

The crude product is best purified using flash column chromatography.

-

Adsorbent: Silica gel (230-400 mesh).

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate). The optimal gradient should be determined by TLC analysis.

-

Procedure: Load the crude material onto the column and elute with the solvent gradient. Collect fractions and analyze by TLC.

-

Final Step: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

Analytical Characterization and Methodologies

The Role of Orthogonal Analytical Techniques

For a reference standard, identity and purity must be confirmed without ambiguity. This requires using multiple, orthogonal (based on different principles) analytical techniques. A combination of chromatography (for separation and purity) and spectroscopy (for structural confirmation) is standard practice.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

4.2.1. Principle and Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for purity analysis of moderately polar small molecules. The C18 stationary phase provides excellent separation based on hydrophobicity. The target compound is more non-polar than Desloratadine due to the masking of the polar N-H group, leading to a longer retention time, which allows for excellent resolution from the parent API. A mobile phase of acetonitrile or methanol mixed with an aqueous buffer provides the necessary polarity range to elute the compound with good peak shape.[16] UV detection is effective due to the strong chromophore in the tricyclic ring system.[16]

-

4.2.2. Detailed HPLC Protocol

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes, hold for 5 min, return to 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 242 nm[16] |

| Injection Vol. | 10 µL |

| Sample Prep. | Dissolve sample in Methanol:Water (70:30) to a concentration of 0.5 mg/mL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

4.3.1. Principle and Rationale: LC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for trace-level quantification, such as detecting impurities in a drug substance or for pharmacokinetic studies in biological matrices.[17] The HPLC separates the components, and the mass spectrometer acts as a highly specific detector. By using Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific precursor ion (the molecular ion, [M+H]⁺) and a specific product ion generated from its fragmentation, virtually eliminating background noise and confirming identity.

-

4.3.2. Detailed LC-MS/MS Protocol

| Parameter | Condition |

| LC System | UPLC/HPLC system (as above, may use faster gradient) |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization, Positive Mode (ESI+) |

| Sample Prep. | For plasma samples, Solid Phase Extraction (SPE) is recommended to remove proteins and interferences.[18][19] |

| MRM Transition | Precursor Ion (Q1): m/z 369.1 (for [M+H]⁺)Product Ion (Q3): To be determined experimentally (e.g., fragmentation could lead to loss of the carbomethoxy group) |

| Gas Temp. | ~350 °C |

| Nebulizer Gas | ~45 psi |

Summary of Analytical Data

| Technique | Purpose | Expected Outcome |

| HPLC-UV | Purity Assessment & Quantification | A single major peak with purity >98%. Longer retention time than Desloratadine.[16] |

| LC-MS/MS | Trace Quantification & Confirmation | High S/N ratio for the specific MRM transition (m/z 369.1 → fragment).[17][19] |

| ¹H NMR | Structural Confirmation | Appearance of a singlet around 3.7 ppm (–OCH₃). Characteristic aromatic and aliphatic signals consistent with the core structure. |

| ¹³C NMR | Structural Confirmation | Appearance of a carbonyl carbon signal (~155 ppm) and a methoxy carbon signal (~52 ppm). |

| FTIR | Functional Group Identification | Presence of a strong C=O stretch (~1700 cm⁻¹). Absence of N-H stretch seen in Desloratadine. |

Application in Pharmaceutical Development

Use as a Reference Standard

The primary application of this compound is as a qualified reference standard. In this capacity, it is used to:

-

Peak Identification: Confirm the identity of an unknown peak in the chromatogram of a Desloratadine sample by comparing retention times.

-

Method Validation: Validate the specificity of an analytical method, demonstrating its ability to separate the impurity from the main component and other related substances.

-

Quantification: Accurately quantify the level of this specific impurity in routine quality control testing of Desloratadine API and finished products. A known concentration of the standard is used to create a calibration curve against which the impurity in the sample is measured.

Workflow for Impurity Identification in a Drug Sample

Caption: Workflow for identifying and quantifying an impurity using a reference standard.

Conclusion

This compound, CAS 165740-03-4, is a compound of significant interest in the pharmaceutical industry due to its status as a process-related impurity of the widely used antihistamine, Desloratadine. A comprehensive understanding of its properties, synthesis, and analytical behavior is crucial for ensuring the quality, safety, and regulatory compliance of Desloratadine products. The synthetic and analytical protocols detailed in this guide provide a robust framework for scientists to produce, characterize, and utilize this compound as a reference standard, ultimately upholding the integrity of the drug development and manufacturing lifecycle.

References

-

Desloratadine-impurities - Pharmaffiliates. [Link]

-

165740-03-4 - ChemBK. [Link]

-

Desloratadine - Wikipedia. [Link]

-

Desloratadine | C19H19ClN2 | CID 124087 - PubChem - NIH. [Link]

-

Desloratadine Impurities - SynZeal. [Link]

-

Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed. [Link]

-

Aerius, INN-desloratadine - European Medicines Agency (EMA). [Link]

-

Synthesis of 2- and 4-carboxylic acid derivatives of loratadine and desloratadine | Request PDF - ResearchGate. [Link]

-

MSDS - Methyl analogue of Loratadine - KM Pharma Solution Private Limited. [Link]

-

This compound | C21H21ClN2O2 | CID 18337336 - PubChem. [Link]

-

This compound | CAS 165740-03-4 - Veeprho. [Link]

- CN113004245B - Preparation method of desloratadine - Google P

-

Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC - NIH. [Link]

-

Spectrophotometric, spectrofluorometric and HPLC determination of desloratadine in dosage forms and human plasma - PubMed. [Link]

-

Analytical Method Development and Validation of Desloratadine Tablet - ResearchGate. [Link]

-

Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - NIH. [Link]

-

Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. [Link]

-

Sensitive LC-MS/MS assay method for the estimation of desloratadine in human plasma. [Link]

-

(PDF) Formulation development and evaluation of desloratadine tablets - ResearchGate. [Link]

Sources

- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Desloratadine | 100643-71-8 [chemicalbook.com]

- 3. Desloratadine - Wikipedia [en.wikipedia.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. guidechem.com [guidechem.com]

- 6. This compound | 165740-03-4 [chemicalbook.com]

- 7. veeprho.com [veeprho.com]

- 8. clearsynth.com [clearsynth.com]

- 9. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound [lgcstandards.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. This compound | C21H21ClN2O2 | CID 18337336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. This compound | 165740-03-4 [amp.chemicalbook.com]

- 15. 165740-03-4 | CAS DataBase [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 19. researchgate.net [researchgate.net]

Desloratadine N-Carboxylic Acid Methyl Ester: A Technical Examination of a Loratadine-Related Compound

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Loratadine, a widely used second-generation antihistamine, undergoes extensive metabolism in the body, leading to the formation of several derivatives. The primary and most well-understood metabolic pathway involves the conversion of loratadine to desloratadine (descarboethoxyloratadine), its major active metabolite.[1][2] This biotransformation is crucial to the drug's therapeutic effect. While the metabolic fate of desloratadine has been further characterized to include hydroxylation and glucuronidation, another related compound, Desloratadine N-Carboxylic Acid Methyl Ester, has been identified, primarily as a known impurity of desloratadine.[3][4][5] This technical guide provides a comprehensive overview of the established metabolism of loratadine and delves into the chemical nature and analytical considerations for this compound.

The Metabolic Journey of Loratadine

Upon oral administration, loratadine is readily absorbed and undergoes significant first-pass metabolism, primarily in the liver. This process is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2D6 playing key roles in its conversion.[2] The central metabolic event is the decarboethoxylation of loratadine to form desloratadine, which is itself a potent and long-acting H1 receptor antagonist.[1][2]

Desloratadine is further metabolized to 3-hydroxydesloratadine, an active metabolite, which is subsequently conjugated with glucuronic acid.[3][6] The extensive metabolism of loratadine results in approximately 80% of the dose being excreted equally in urine and feces in the form of its various metabolites.

Characterization of this compound

This compound is a compound chemically related to desloratadine. Its molecular formula is C₂₁H₂₁ClN₂O₂ and it has a molecular weight of approximately 368.86 g/mol .[5] While its role as a direct human metabolite of loratadine is not extensively documented in peer-reviewed literature, its chemical structure suggests a potential for formation from desloratadine through N-carboxymethylation. It is most commonly referenced as an impurity found in desloratadine preparations.[4]

Chemical Structure and Properties

The key structural difference between desloratadine and its N-carboxylic acid methyl ester derivative is the substitution at the nitrogen atom of the piperidine ring. In this compound, a methoxycarbonyl group (-COOCH₃) is attached to this nitrogen.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Desloratadine | C₁₉H₁₉ClN₂ | 310.82 | Unsubstituted piperidine nitrogen |

| This compound | C₂₁H₂₁ClN₂O₂ | 368.86 | Methoxycarbonyl group on piperidine nitrogen |

Metabolic Pathway Visualization

The established metabolic pathway of loratadine to desloratadine and its subsequent hydroxylation is depicted below. The formation of this compound is presented as a potential, though not definitively established in vivo, transformation from desloratadine.

Caption: Metabolic pathway of Loratadine.

Analytical Methodologies for Detection and Quantification

The analysis of loratadine and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.

Sample Preparation

Effective sample preparation is critical to remove interferences from biological matrices like plasma and urine. Common techniques include:

-

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): This technique separates the analytes from the aqueous matrix into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.

LC-MS/MS Protocol for Loratadine and its Metabolites

The following provides a general framework for an LC-MS/MS method that can be adapted for the analysis of this compound.

1. Sample Preparation (Solid-Phase Extraction):

- Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

- Load the pre-treated plasma sample onto the cartridge.

- Wash the cartridge with a weak organic solvent to remove interferences.

- Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).

- Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

- Column: A C18 reversed-phase column is typically used.

- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

- Flow Rate: Typically in the range of 0.2-0.5 mL/min.

- Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection:

- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for these compounds.

- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Loratadine | 383.2 | 337.2 |

| Desloratadine | 311.1 | 259.1 |

| 3-Hydroxydesloratadine | 327.1 | 259.1 |

| This compound | To be determined | To be determined |

The MRM transitions for this compound would need to be optimized through infusion of a standard solution into the mass spectrometer.

Analytical Workflow Visualization

Caption: LC-MS/MS analytical workflow.

Pharmacological and Toxicological Profile

The pharmacological activity of this compound has not been extensively studied and reported in the public domain. As it is primarily considered an impurity, its antihistaminic potency and potential off-target effects are not well-characterized. Further research would be necessary to determine its biological activity and to assess any potential toxicological implications, especially if it were to be identified as a significant metabolite.

Conclusion

This compound is a known chemical entity related to the active metabolite of loratadine. While its primary identification in the pharmaceutical context is that of an impurity, its structural relationship to desloratadine warrants consideration in comprehensive metabolic and analytical studies of loratadine. The established metabolic pathways of loratadine are well-documented, proceeding through desloratadine to hydroxylated and glucuronidated forms. The analytical methods, particularly LC-MS/MS, used for the quantification of loratadine and its known metabolites provide a robust framework for the potential detection and characterization of this compound in various matrices. Future research is needed to definitively elucidate whether this compound is formed in vivo as a metabolite and to characterize its pharmacological and toxicological profile.

References

-

(PDF) Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Disposition of loratadine in healthy volunteers. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Loratadine: Pharmacokinetics & Pharmacodynamics. (n.d.). Study.com. Retrieved from [Link]

-

loratadine. (n.d.). Retrieved from [Link]

-

Pharmacokinetics of loratadine and its active metabolite descarboethoxyloratadine in healthy Chinese subjects1. (n.d.). AME Publishing Company. Retrieved from [Link]

-

(PDF) Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: Application to pharmaceuticals and biological fluids. (n.d.). ResearchGate. Retrieved from [Link]

-

Desloratadine. (n.d.). PubChem. Retrieved from [Link]

-

This compound | C21H21ClN2O2 | CID 18337336. (n.d.). PubChem. Retrieved from [Link]

-

(PDF) Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Analytical Method Development and Validation of Desloratadine Tablet. (n.d.). RJPT. Retrieved from [Link]

-

A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. (n.d.). National Institutes of Health. Retrieved from [Link]

-

This compound | CAS 165740-03-4. (n.d.). Veeprho. Retrieved from [Link]

Sources

- 1. Loratadine: Pharmacokinetics & Pharmacodynamics | Study.com [study.com]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. This compound | C21H21ClN2O2 | CID 18337336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Desloratadine N-Carboxylic Acid Methyl Ester in the Analysis of Desloratadine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Desloratadine N-Carboxylic Acid Methyl Ester, clarifying its role not as a metabolite, but as a critical reference standard in the pharmaceutical analysis of the second-generation antihistamine, desloratadine. This document will delve into the established metabolic pathways of desloratadine to provide a clear context for why understanding related impurities is paramount for drug safety and efficacy.

Introduction: Desloratadine and its Metabolic Fate

Desloratadine, the primary active metabolite of loratadine, is a potent and long-acting tricyclic H1-receptor antagonist.[1] It is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Unlike its parent drug, loratadine, desloratadine itself undergoes extensive metabolism in the human body.[2]

The primary metabolic pathway of desloratadine involves hydroxylation to form 3-hydroxydesloratadine, which is also pharmacologically active.[1] This transformation is not a simple, single-enzyme step. Instead, it is a more complex, sequential process:

-

N-glucuronidation: Desloratadine is first conjugated with glucuronic acid by the enzyme UGT2B10.

-

Hydroxylation: The resulting N-glucuronide is then hydroxylated at the 3-position by CYP2C8.

-

Deconjugation: Finally, the glucuronide group is cleaved non-enzymatically to yield 3-hydroxydesloratadine.

This 3-hydroxy metabolite is subsequently glucuronidated for excretion.[2] A visual representation of this pathway is provided below.

Sources

Spectroscopic Analysis of Desloratadine N-Carboxylic Acid Methyl Ester: A Technical Overview

Introduction

Desloratadine N-Carboxylic Acid Methyl Ester, with the chemical formula C₂₁H₂₁ClN₂O₂ and a molecular weight of 368.86 g/mol , is recognized primarily as a process-related impurity and metabolite of Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine. Its chemical IUPAC name is methyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate. The presence and characterization of such impurities are of paramount importance in drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. This technical guide provides an overview of the expected spectroscopic data for this compound, based on structural analysis and data from related molecules, as detailed experimental spectra are not widely available in the public domain.

While comprehensive, experimentally-derived ¹H NMR, ¹³C NMR, and detailed mass spectrometry fragmentation data for this compound are not readily found in published literature, this guide will present a theoretical analysis based on the known structure of the molecule and spectroscopic data of its parent compound, Desloratadine, and other structurally similar compounds. This theoretical framework provides a valuable reference for researchers and scientists involved in the analysis and quality control of Desloratadine.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is central to predicting its spectroscopic characteristics. The key features include the tricyclic benzocycloheptapyridine core, the piperidine ring, and the N-carboxylic acid methyl ester group.

Caption: Molecular overview of this compound.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the aromatic protons of the benzocycloheptapyridine system, the aliphatic protons of the piperidine and cyclohepta rings, and the methyl protons of the ester group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | m |

| Piperidine-H (axial & equatorial) | 2.0 - 4.0 | m |

| Cyclohepta-H | 2.5 - 3.5 | m |

| -OCH₃ | ~3.7 | s |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The number of scans will depend on the sample concentration.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Key signals would include those from the aromatic carbons, the aliphatic carbons of the ring systems, the carbonyl carbon of the ester, and the methoxy carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic-C | 120 - 155 |

| C=C (exocyclic) | 130 - 145 |

| C=O (ester) | ~155 |

| Piperidine-C | 40 - 50 |

| Cyclohepta-C | 30 - 40 |

| -OCH₃ | ~52 |

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the following considerations:

-

Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Acquisition Time: Longer acquisition times and a greater number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ (for ³⁵Cl) | 368.13 |

| [M+2]⁺ (for ³⁷Cl) | 370.13 |

| [M+H]⁺ (for ³⁵Cl) | 369.14 |

| [M+H+2]⁺ (for ³⁷Cl) | 371.14 |

Predicted Fragmentation Pathway:

The fragmentation of this compound in the mass spectrometer would likely involve the loss of the carbomethoxy group and fragmentation of the piperidine and cyclohepta rings.

Caption: Predicted MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode would be suitable.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer would provide accurate mass measurements.

-

Tandem MS (MS/MS): To study fragmentation, the precursor ion of interest (e.g., m/z 369) would be isolated and subjected to collision-induced dissociation (CID) to generate product ions.

Conclusion

References

At the time of this writing, no direct citations for the complete spectroscopic data of this compound were found in the public domain. The information presented is based on general principles of spectroscopic interpretation and data from structurally related compounds. For specific analytical data, it is recommended to consult commercial suppliers of this reference standard.

Sources

In-vitro formation of "Desloratadine N-Carboxylic Acid Methyl Ester"

An In-Depth Technical Guide to the In-Vitro Formation of Desloratadine N-Carboxylic Acid Methyl Ester

Executive Summary

This technical guide provides a comprehensive framework for the in-vitro formation, purification, and analytical characterization of this compound (CAS 165740-03-4). Desloratadine, the primary active metabolite of loratadine, is a potent second-generation antihistamine.[1][2] The study of its derivatives is crucial for impurity profiling, the development of analytical reference standards, and understanding potential metabolic pathways. This compound is recognized primarily as a key impurity and a derivative of Desloratadine, also referred to as the methyl analogue of Loratadine.[3][4]

This document, designed for researchers, chemists, and drug development professionals, moves beyond a simple recitation of methods. It delves into the underlying chemical principles, the rationale behind procedural choices, and the establishment of a self-validating workflow that ensures the synthesis of a well-characterized, high-purity final compound. We present a robust synthetic protocol, detailed analytical methodologies, and visual aids to facilitate a deeper understanding of the entire process.

Introduction: The Chemical Context of Desloratadine

Desloratadine: A Second-Generation Antihistamine

Desloratadine is a selective, non-sedating, long-acting histamine H1 receptor inverse agonist.[5] It is the major active metabolite of loratadine, formed via a decarboethoxylation reaction catalyzed primarily by cytochrome P450 enzymes, including CYP3A4 and CYP2D6.[6][7][8] Its enhanced potency and favorable safety profile have made it a cornerstone in the treatment of allergic rhinitis and chronic urticaria.

The Metabolic Landscape of Desloratadine

The in-vivo biotransformation of Desloratadine is complex. The principal metabolic pathway is the formation of 3-hydroxydesloratadine, which itself is an active metabolite.[1][5] This process is unique, involving three sequential reactions: N-glucuronidation by UGT2B10, subsequent 3-hydroxylation by CYP2C8, and finally a rapid, non-enzymatic deconjugation of the N-glucuronide.[6][9] Other identified metabolic routes include N-oxidation.[][11][12]

This compound: A Critical Reference Compound

This compound (IUPAC Name: Methyl 4-(8-chloro-5,6-dihydro-11H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate) is a crucial molecule for analytical and quality control purposes.[3][13] While not identified as a major human metabolite, its presence as a potential impurity or synthetic byproduct necessitates the availability of a pure reference standard for the validation of analytical methods, such as those used for stability testing and release of the active pharmaceutical ingredient (API). Its structure is analogous to loratadine, substituting the ethyl carbamate with a methyl carbamate.

The Chemistry of Formation: A Mechanistic Approach

The in-vitro formation of this compound is achieved through a direct chemical synthesis rather than an enzymatic process. The core of this synthesis is the N-acylation of the secondary amine on the piperidine ring of Desloratadine.

Synthetic Rationale and Strategy

The secondary amine of the piperidine moiety in Desloratadine is a nucleophile that can readily react with an appropriate electrophilic acylating agent. Methyl chloroformate (CH₃O(CO)Cl) is an ideal reagent for this transformation. It provides the required methoxycarbonyl group in a highly reactive form. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is employed. The reaction is best conducted in an inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent side reactions with the solvent.

Proposed Reaction Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of Desloratadine's piperidine ring attacks the electrophilic carbonyl carbon of methyl chloroformate. The subsequent loss of the chloride leaving group, facilitated by the base, results in the formation of the stable N-carbamate product.

Detailed Experimental Protocol for In-Vitro Synthesis

This protocol describes a robust and reproducible method for synthesizing the target compound in a laboratory setting.

Materials and Reagents

-

Desloratadine (≥98% purity)

-

Methyl Chloroformate (≥99%)

-

Triethylamine (TEA, ≥99.5%, anhydrous)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexanes (HPLC grade)

-

Ethyl Acetate (HPLC grade)

Step-by-Step Synthesis Protocol

-

Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve Desloratadine (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of Desloratadine).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

-

Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution. The base acts as an acid scavenger for the HCl generated during the reaction.

-

Acylation: Slowly add methyl chloroformate (1.2 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted methyl chloroformate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Dry under high vacuum.

Experimental Workflow Diagram

Analytical Characterization and Quality Control

A multi-pronged analytical approach is essential to confirm the identity, structure, and purity of the synthesized this compound. This constitutes the self-validating nature of the protocol.

Physicochemical and Analytical Data Summary

| Property | Value | Source(s) |

| IUPAC Name | Methyl 4-(8-chloro-5,6-dihydro-11H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [3] |

| CAS Number | 165740-03-4 | [3][4][13] |

| Molecular Formula | C₂₁H₂₁ClN₂O₂ | [4][13] |

| Molecular Weight | 368.86 g/mol | [4][13] |

| Primary Use | Impurity Reference Standard | [3][4] |

| Typical Analysis | HPLC, LC-MS/MS, NMR | [1][14] |

Protocol: HPLC-UV Method for Purity Assessment

A reversed-phase HPLC method can be adapted for purity analysis.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M KH₂PO₄, pH adjusted to 3.0).[14] A typical starting point could be a 50:50 ratio.

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: UV at 280 nm.[15]

-

Procedure:

-

Prepare a stock solution of the synthesized compound in methanol or a suitable diluent (e.g., 1 mg/mL).

-

Make further dilutions with the mobile phase to a working concentration (e.g., 50 µg/mL).

-

Inject a 20 µL volume into the HPLC system.

-

The purity is calculated based on the peak area percentage of the main peak relative to all other peaks in the chromatogram.

-

Protocol: LC-MS/MS for Structural Confirmation

LC-MS/MS provides definitive structural confirmation and high sensitivity.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.[1]

-

Ionization: Electrospray Ionization in positive mode (ESI+).

-

Method:

-

Full Scan: Initially, perform a full scan analysis to identify the protonated molecular ion [M+H]⁺, which should correspond to m/z ~369.1.

-

Product Ion Scan (MS/MS): Select the parent ion (m/z ~369.1) and fragment it to obtain a characteristic product ion spectrum. Key fragments would likely arise from the loss of the methoxycarbonyl group or fragmentation of the tricyclic core.

-

Multiple Reaction Monitoring (MRM): For quantitative purposes, develop an MRM method by selecting a specific precursor ion → product ion transition. This provides high selectivity and sensitivity.[11]

-

Discussion and Field-Proven Insights

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is paramount because methyl chloroformate is highly reactive towards water, which would lead to its decomposition and reduce the reaction yield.

-

Low Temperature Start: Initiating the reaction at 0 °C prevents potential side reactions and ensures controlled addition of the highly reactive acylating agent, improving the overall purity of the crude product.

-

Choice of Base: Triethylamine is a cost-effective and efficient acid scavenger. Its boiling point allows for easy removal during work-up. A bulkier base like DIPEA could be used if N-alkylation side products from TEA were a concern, though this is unlikely in this specific acylation.

The Self-Validating System

The trustworthiness of this guide lies in its self-validating protocol. The synthesis does not end with the crude product. The identity and purity are unequivocally confirmed through a combination of orthogonal analytical techniques:

-

Chromatographic Purity (HPLC): Confirms the presence of a single major component.

-

Mass Confirmation (LC-MS): Verifies that the major component has the correct molecular weight.

-

Structural Confirmation (MS/MS & NMR): Provides definitive evidence of the chemical structure through fragmentation patterns and nuclear magnetic resonance, confirming that the desired N-acylation has occurred at the correct position.

This multi-faceted characterization ensures that the final compound is indeed this compound of high purity, suitable for its intended use as an analytical reference standard.

References

- Benchchem. (n.d.). In vitro studies of Desloratadine-3,3,5,5-d4.

- A. K. Singh, D. D. Singh, M. K. Maurya, A. K. Rai, G. Singh, and A. S. K. Sankar. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. National Institutes of Health (NIH).

- F. Kazmi, P. Yerino, J. E. Barbara, and A. Parkinson. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. PubMed.

- Lei Tian, Jian Li, and Keying Wu. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research.

- ResearchGate. (n.d.). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes.

- International Scholars Journals. (n.d.). Kinetic parameters of human P450 isoforms involved in the metabolism of the antiallergic drug, loratadine.

- N. Yumibe, K. Huie, K. J. Chen, R. R. Clement, and M. N. Cayen. (1995). Identification of Human Liver Cytochrome P450s Involved in the Microsomal Metabolism of the Antihistaminic Drug Loratadine.

- M. I. Walash, F. Belal, N. El-Enany, and M. H. Abdelal. (2011). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. PubMed Central.

- BOC Sciences. (n.d.). CAS 169253-26-3 Desloratadine N-Oxide.

- M. E. Barecki, S. C. Soukhova, and K. J. Grasing. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. PubMed.

- Lei Tian, Jian Li, and Keying Wu. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research.

- ResearchGate. (n.d.). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes | Request PDF.

- Benchchem. (n.d.). A Comparative Guide to the Bioanalytical Validation of Desloratadine and its N-oxide Metabolite.

- Google Patents. (n.d.). CN113004245B - Preparation method of desloratadine.

- ResearchGate. (n.d.). The hepatic metabolism of desloratadine elucidated with the help of 1-ABT.

- P. Anumolu, S. Subrahmanyam, V. V. S. R. R. P. Varma, T. M. P. Rani, and P. S. S. S. K. H. Rao. (n.d.). NOTE RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form.

- ResearchGate. (2015). Desloratadine analysis: As a pharmaceutical preparation and after accelerating ageing.

- MicroSolv. (n.d.). Desloratadine Assay with HPLC – AppNote.

- J. Legen, A. Obreza, and A. Urleb. (2019). Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way.

- ChemicalBook. (n.d.). Desloratadine synthesis.

- Veeprho. (n.d.). Desloratadine N-Oxide | CAS 169253-26-3.

- Google Patents. (n.d.). WO2002042290A1 - New desloratadine salts, process for their synthesis and pharmaceutical compositions thereof.

- Santa Cruz Biotechnology. (n.d.). Desloratadine Pyridine N-oxide | CAS 169253-26-3.

- ResearchGate. (n.d.). Synthesis of 2- and 4-carboxylic acid derivatives of loratadine and desloratadine | Request PDF.

- S. A. S. A. Jawad, S. I. A. T. Al-Kaf, and A. A. A. Al-Majid. (2020). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. National Institutes of Health (NIH).

-

PubChem. (n.d.). This compound | C21H21ClN2O2 | CID 18337336. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 165740-03-4. Retrieved from [Link]

Sources

- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. veeprho.com [veeprho.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 8. karger.com [karger.com]

- 9. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. veeprho.com [veeprho.com]

- 13. This compound | C21H21ClN2O2 | CID 18337336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. Desloratadine Assay with HPLC – AppNote [mtc-usa.com]

An In-depth Technical Guide to the Discovery and Identification of Desloratadine Metabolites

Abstract

Desloratadine, a potent, long-acting, non-sedating second-generation histamine H1 receptor inverse agonist, is the major active metabolite of loratadine.[1][2][3] A thorough understanding of its metabolic fate is a cornerstone of drug development, ensuring safety and efficacy. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies and rationale behind the discovery and identification of desloratadine metabolites. We will delve into the intricate metabolic pathways, present detailed experimental protocols for in vitro and in vivo studies, and discuss the analytical techniques essential for unequivocal metabolite characterization. This document is structured to provide not just procedural steps, but the scientific reasoning that underpins a robust metabolite identification strategy, aligning with the principles of expertise, authoritativeness, and trustworthiness.

Introduction: The Critical Role of Metabolite Identification in Drug Development